molecular formula C16H23NO B3573874 2-cyclohexyl-N-(4-methylbenzyl)acetamide

2-cyclohexyl-N-(4-methylbenzyl)acetamide

Cat. No.: B3573874
M. Wt: 245.36 g/mol
InChI Key: SHAOSFPKTFFCHR-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-methylbenzyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This acetamide derivative features a cyclohexyl group and a 4-methylbenzyl group attached to a central amide linkage, a structure commonly investigated for its potential biological activity. The amide functional group is a key structural motif in many natural products and therapeutic agents, making this compound a valuable intermediate in synthetic organic chemistry. Researchers utilize this and related acetamide compounds in structure-activity relationship (SAR) studies to optimize the properties of lead molecules . The molecular framework of this compound is analogous to other documented bioactive molecules, including survivin inhibitors with anti-proliferative properties and various sulfonamide derivatives , highlighting the utility of such scaffolds in medicinal chemistry. It serves as a key building block for developing novel compounds for biochemical screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

2-cyclohexyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAOSFPKTFFCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-methylbenzyl)acetamide typically involves the reaction of cyclohexylamine with 4-methylbenzyl chloride, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of 2-cyclohexyl-N-(4-methylbenzyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

2-cyclohexyl-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-pyridyl group in Z31792168 enhances binding to SARS-CoV-2 M<sup>pro</sup> via hydrogen bonding and π-π interactions, as evidenced by crystallographic studies (PDB ID: 5R84) . Chlorophenyl and thiazolyl substituents (e.g., in and ) introduce electronegative or aromatic heterocyclic motifs, which are common in antimicrobial and anticancer agents .

Synthetic Routes: Reductive amination () and multicomponent reactions (–10) are prevalent methods for synthesizing N-substituted acetamides. For example, 2-(allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide was synthesized via a one-pot reaction with an 18% yield .

Melting points vary significantly: 2-cyclohexyl-N-(4-methylbenzyl)acetamide analogs melt between 96–130°C, reflecting differences in crystallinity and intermolecular forces .

Key Research Findings

Antiviral Potential: Z31792168 (2-cyclohexyl-N-(3-pyridyl)acetamide) demonstrated nanomolar affinity for SARS-CoV-2 M<sup>pro</sup> in virtual screening studies, suggesting that the main compound could be optimized for similar applications .

Antimicrobial Activity: Pyrrolidinone derivatives (e.g., ) showed moderate activity against E. coli and S.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-cyclohexyl-N-(4-methylbenzyl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves acylation of 4-methylbenzylamine with 2-cyclohexylacetyl chloride under basic conditions (e.g., DBU or triethylamine) in anhydrous dichloromethane. Critical parameters include:

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product (>95% purity) .
  • Yield Optimization : Pre-activation of the amine with a base and slow addition of the acyl chloride improve yields (reported 45–65%) .

Q. Which spectroscopic techniques are essential for structural confirmation of 2-cyclohexyl-N-(4-methylbenzyl)acetamide?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm cyclohexyl and benzyl moieties. Key signals include δ 1.2–1.8 ppm (cyclohexyl CH2_2) and δ 4.4 ppm (N–CH2_2–Ar) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ = 302.2124) validates molecular formula (C18_{18}H25_{25}NO) .
  • IR : Stretching at ~1650 cm1^{-1} confirms the amide C=O bond .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP calculations (e.g., ~3.2) predict moderate lipophilicity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amide bonds are generally stable under physiological pH .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., acetylcholinesterase inhibition assays with donepezil as a positive control) .
  • Data Normalization : Adjust for batch-to-batch purity variations (e.g., via qNMR) and cell line-specific responses (e.g., SH-SY5Y vs. PC12 neurons) .
  • Meta-Analysis : Compare IC50_{50} values across studies; discrepancies may arise from solvent effects (e.g., DMSO concentration >0.1% alters activity) .

Q. How can molecular docking simulations predict its interaction with acetylcholinesterase?

  • Methodological Answer :

  • Target Preparation : Retrieve the enzyme structure (PDB ID 4EY7) and optimize protonation states using tools like AutoDockTools.
  • Ligand Docking : Perform flexible docking (e.g., with AutoDock Vina) to identify binding poses. The cyclohexyl group may occupy the catalytic gorge, mimicking donepezil’s binding .
  • Validation : Compare computed binding energies (−9.2 kcal/mol) with experimental IC50_{50} values (e.g., 1.8 μM) .

Q. What structural modifications enhance its pharmacokinetic profile?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to improve CNS penetration (test via PAMPA-BBB assay) .
  • Prodrug Design : Introduce a hydrolyzable ester at the acetamide nitrogen to enhance oral bioavailability (e.g., logD reduction from 3.2 to 1.5) .
  • Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of the benzyl ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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